
Bis(diphenylphosphino)methane
Overview
Description
Bis(diphenylphosphino)methane (dppm), with the chemical formula (C₆H₅)₂PCH₂P(C₆H₅)₂ and CAS number 2071-20-7, is a bidentate diphosphine ligand widely used in coordination chemistry and catalysis. Its molecular weight is 384.39 g/mol, and it typically appears as a white to off-white crystalline solid. dppm is air-sensitive and requires storage under inert conditions (e.g., nitrogen) at 4°C . The ligand’s methylene (-CH₂-) backbone enables unique bridging coordination modes, facilitating the formation of polynuclear metal complexes .
Preparation Methods
Bis(diphenylphosphino)methane can be synthesized through several methods. One common synthetic route involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
In industrial settings, the production of this compound may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(diphenylphosphino)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: The methylene group in this compound is mildly acidic and can be deprotonated to form diphosphinomethanide derivatives.
Substitution: The compound can participate in substitution reactions to form various coordination complexes with metals.
Common reagents used in these reactions include oxidizing agents like oxygen or sulfur, and bases for deprotonation. The major products formed from these reactions are typically metal complexes, which are valuable in catalysis and other applications.
Scientific Research Applications
Catalysis
Role as a Ligand:
Bis(diphenylphosphino)methane serves as a highly effective ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances reaction rates and selectivity in various catalytic processes.
Case Study:
In a study involving the activation of hydrogen by manganese complexes, the substitution of the dppm bridge significantly improved reaction efficiency. Density Functional Theory (DFT) calculations rationalized these enhancements, demonstrating dppm's effectiveness in facilitating H₂ activation and subsequent hydride complex formation .
Organometallic Chemistry
Synthesis of Complexes:
Dppm plays a crucial role in synthesizing organometallic complexes, which are vital for developing new materials and pharmaceuticals. Its structure allows for the formation of stable bimetallic complexes that can exhibit unique properties.
Data Table: Organometallic Complexes Involving dppm
Complex Type | Metal Centers | Applications |
---|---|---|
Bimetallic Complexes | Various | Catalysis, Drug Development |
Mononuclear Complexes | Transition Metals | Material Science |
Example:
Research has shown that dppm-bridged bimetallic complexes exhibit enhanced biological activity compared to their mononuclear counterparts, particularly in anticancer applications .
Pharmaceutical Development
Stabilization of Metal Ions:
In drug discovery, dppm is utilized for its ability to stabilize metal ions, which is crucial for designing new therapeutic agents. This stabilization can enhance the efficacy and specificity of drug candidates.
Case Study:
A pharmacological study highlighted the use of dppm in creating metal-based drugs that showed significant cytotoxicity against cancer cells. The close spatial arrangement of metal centers facilitated by dppm contributed to the enhanced biological activity observed .
Polymer Chemistry
Improvement of Polymer Properties:
Dppm is applied in synthesizing advanced polymers, where it contributes to improving properties such as thermal stability and mechanical strength.
Data Table: Properties Enhanced by dppm in Polymers
Property | Improvement Type | Mechanism |
---|---|---|
Thermal Stability | Increased | Cross-linking via metal coordination |
Mechanical Strength | Enhanced | Structural reinforcement |
Environmental Chemistry
Catalysts for Remediation:
Dppm is involved in developing catalysts aimed at environmental remediation processes. These catalysts are essential for reducing pollutants effectively.
Example:
Recent studies have demonstrated that dppm-based catalysts can facilitate the degradation of hazardous organic compounds, showcasing their potential in environmental applications .
Mechanism of Action
As a chelating ligand, bis(diphenylphosphino)methane forms stable complexes with metals by coordinating through its two phosphorus donor atoms. This chelation effect stabilizes the metal center and enhances its reactivity in various catalytic processes. The natural bite angle of the ligand is approximately 73°, which influences the geometry and stability of the resulting metal complexes .
Comparison with Similar Compounds
Comparison with Similar Diphosphine Ligands
Diphosphine ligands vary in backbone structure, bite angle, and electronic properties, which influence their applications in catalysis and coordination chemistry. Below, dppm is compared to ligands such as 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and others.
Structural and Electronic Properties
Table 1: Key Properties of Selected Diphosphine Ligands
¹Bite angles are approximate and depend on metal center and oxidation state.
- Backbone Flexibility: dppm’s short methylene backbone allows for flexible bridging between two metal centers, enabling the stabilization of trinuclear clusters (e.g., [Cu₃(μ₃-I)₂(dppm)₃]⁺) . In contrast, longer backbones (dppe, dppp) favor chelating modes, creating more rigid and stable mononuclear complexes .
- Bite Angle : The smaller bite angle of dppm (~72–75°) compared to dppe (~85–90°) or dppp (~92–95°) reduces steric strain in metal complexes, making it suitable for cluster formation but less effective in reactions requiring larger coordination spheres (e.g., hydroformylation) .
Catalytic Performance in Key Reactions
Table 2: Catalytic Activity of dppm vs. Other Ligands
- Indole Synthesis : In Ni-catalyzed dehydrogenative N-heterocyclization, dppm showed moderate activity (71% yield with dppe vs. lower yields with dppm), likely due to its smaller bite angle limiting substrate accessibility .
- Hydroformylation : Rhodium complexes with dppm exhibited lower activity than Xantphos or dppp, as the latter’s larger bite angles better accommodate transition states in CO insertion .
- Trinuclear Clusters : dppm excels in stabilizing polynuclear complexes, such as [Cu₃(μ₃-I)₂(dppm)₃]⁺, where its bridging capability is critical .
Biological Activity
Introduction
Bis(diphenylphosphino)methane (dppm) is a diphosphine ligand widely studied for its coordination chemistry and biological activities. This article explores the biological activity of dppm, particularly its anti-cancer properties, proteasome inhibition, and potential therapeutic applications. The findings are supported by various research studies, case studies, and detailed data tables.
Dppm is characterized by its unique structure, which consists of two diphenylphosphino groups connected by a methylene bridge. This configuration allows dppm to form stable complexes with various metals, enhancing its biological activity.
Table 1: Structural Characteristics of dppm
Property | Value |
---|---|
Molecular Formula | C18H18P2 |
Molecular Weight | 306.31 g/mol |
Ligand Type | Diphosphine |
Coordination Modes | Bidentate |
Anti-Cancer Activity
Research has demonstrated that dppm exhibits significant anti-cancer properties through mechanisms such as proteasome inhibition. A study highlighted its effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231) by inhibiting the 26S proteasome, which is essential for degrading damaged proteins.
Case Study: Proteasome Inhibition
In vitro experiments showed that complexes formed with dppm significantly inhibited proteasomal chymotrypsin-like activity. For instance, a complex containing dppm demonstrated approximately 80% inhibition at a concentration of 6 μM, leading to increased levels of ubiquitinated proteins and apoptosis markers such as cleaved PARP and activated caspase-3.
Table 2: Effects of dppm on Proteasome Activity
Concentration (μM) | Inhibition (%) | Apoptosis Induction (Caspase-3 Activity Increase %) |
---|---|---|
1 | 10 | 30 |
3 | 35 | 60 |
6 | 80 | 180 |
The mechanism underlying the anti-cancer effects of dppm involves the disruption of the ubiquitin-proteasome pathway. By inhibiting proteasomal activity, dppm leads to the accumulation of pro-apoptotic factors and the induction of cell death in cancer cells.
Other Biological Activities
Beyond its anti-cancer properties, dppm has been investigated for its role in other biological contexts:
- Metal Complexes : Dppm forms various metal complexes that exhibit antibacterial and antifungal activities.
- Enzyme Inhibition : Studies have indicated that dppm can inhibit certain enzymes involved in cancer metabolism.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, although further studies are needed to confirm these findings.
Table 3: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of Bis(diphenylphosphino)methane, and how do they influence its utility in coordination chemistry?
this compound (CAS 2071-20-7) has a melting point of 118–119°C and a molecular formula of (C₆H₅)₂PCH₂P(C₆H₅)₂. Its rigid methane backbone and two phosphorus donor atoms enable it to act as a bridging or chelating ligand, facilitating the formation of stable metal complexes with transition metals like nickel, palladium, and tungsten. The ligand’s bite angle and electronic donating capacity are critical for stabilizing metal centers in low oxidation states, as seen in dinuclear palladium(I) complexes .
Q. What synthetic methodologies are commonly employed to prepare this compound metal complexes?
this compound is typically introduced via ligand substitution reactions. For example, tungsten carbonyl complexes such as [W(CO)₃(bipy)(dppm)] are synthesized by replacing CO ligands with dppm under inert conditions. Characterization involves spectroscopic techniques (e.g., IR for CO stretching frequencies) and X-ray crystallography to confirm geometry .
Q. How can researchers verify the purity and structural integrity of this compound and its derivatives?
Purity is assessed using melting point analysis (118–119°C) and nuclear magnetic resonance (³¹P NMR). Structural confirmation relies on X-ray crystallography, as demonstrated for organochromium complexes, where experimental spectra align with computational models .
Q. What are the standard applications of this compound in catalytic systems?
this compound is widely used in homogeneous catalysis, such as hydrogenation and cross-coupling reactions. Its ability to bridge two metal centers enables cooperative catalysis, as observed in palladium complexes for H₂S conversion .
Advanced Research Questions
Q. How does the bridging capability of this compound influence the electronic structure and reactivity of dinuclear metal complexes?
The ligand’s μ₂-P,P’ bridging mode facilitates metal-metal interactions, altering redox properties. For instance, in [Pd₂X₂(μ-S)(μ-dppm)₂] complexes, the Pd–Pd distance and sulfide bridging are critical for sulfur abstraction kinetics. Spectroscopic studies (XAS, EXAFS) and DFT calculations are used to probe these effects .
Q. What mechanistic insights have been gained from studying this compound in hydrogenase biomimetics?
In [FeFe]-hydrogenase models, dppm mimics the dithiolate bridge in the H-cluster. Its electron-donating properties stabilize Fe–Fe bonds, enabling proton-coupled electron transfer. Comparative studies with dppf (ferrocene-based) reveal differences in overpotentials and catalytic turnover .
Q. How do steric and electronic modifications of this compound derivatives impact catalytic activity in cross-coupling reactions?
Substituting phenyl groups with bulkier substituents (e.g., cyclohexyl in dcpm) increases steric hindrance, altering substrate accessibility. Electrochemical studies (cyclic voltammetry) show that electron-withdrawing groups lower the metal’s redox potential, affecting oxidative addition rates in C–H arylation .
Q. What are the challenges in resolving contradictory data on the catalytic efficiency of dppm vs. other diphosphine ligands?
Discrepancies arise from solvent effects, counterion interactions, and metal-ligand bond lability. For example, dppm’s shorter backbone (vs. dppp or dppe) may limit flexibility in certain geometries. Controlled kinetic experiments and in-situ spectroscopy (e.g., UV-vis monitoring) are essential to isolate variables .
Q. How can advanced spectroscopic techniques elucidate the role of this compound in stabilizing reactive intermediates?
Time-resolved IR and EPR spectroscopy have identified transient metal-hydride species in dppm-supported tungsten carbonyl complexes. These methods, combined with cryogenic trapping, provide insight into intermediate lifetimes and bonding modes .
Q. What strategies are employed to mitigate ligand degradation in this compound-based catalysts under oxidative conditions?
Phosphine oxidation is a common degradation pathway. Strategies include using electron-deficient metal centers (e.g., Ru(II) vs. Ru(0)) and introducing steric protection via substituents on phenyl rings. Thermogravimetric analysis (TGA) and mass spectrometry track decomposition products .
Q. Methodological Notes
- Synthesis : Prioritize Schlenk-line techniques to prevent phosphine oxidation .
- Characterization : Combine ³¹P NMR (δ ~ -10 to -20 ppm for P–M bonds) with X-ray crystallography for unambiguous structural assignment .
- Kinetic Studies : Use stopped-flow methods for fast reactions (e.g., sulfur abstraction in Pd complexes) .
Properties
IUPAC Name |
diphenylphosphanylmethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBGRZEKYHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174766 | |
Record name | Methylenebis(diphenylphosphine) | |
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Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Methylenebis(diphenylphosphine) | |
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CAS No. |
2071-20-7 | |
Record name | Bis(diphenylphosphino)methane | |
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Record name | 1,1-Bis(diphenylphosphino)methane | |
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Record name | Bis(diphenylphosphino)methane | |
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Record name | Methylenebis(diphenylphosphine) | |
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Record name | Methylenebis[diphenylphosphine] | |
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Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |
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